An In-depth Technical Guide to Behenoyl Chloride for Researchers and Scientists
An In-depth Technical Guide to Behenoyl Chloride for Researchers and Scientists
For Immediate Release
This technical guide provides comprehensive information on behenoyl chloride (CAS No. 21132-76-3), a long-chain acyl chloride of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, synthesis, and reactivity, presented in a format conducive to laboratory and research applications.
Core Chemical and Physical Properties
Behenoyl chloride, also known as docosanoyl chloride, is the acyl chloride derivative of behenic acid. Its long 22-carbon chain imparts distinct physical properties, such as high lipophilicity, which are leveraged in the synthesis of specialized surfactants, lubricants, and pharmaceutical intermediates.
Data Presentation: Key Properties of Behenoyl Chloride
| Property | Value | Source |
| CAS Number | 21132-76-3 | [1] |
| Molecular Formula | C₂₂H₄₃ClO | [1][2] |
| Molecular Weight | 359.03 g/mol | [1] |
| Boiling Point (Predicted) | 390.1 ± 5.0 °C | [2] |
| Density (Predicted) | 0.897 ± 0.06 g/cm³ | [2] |
| Synonyms | Docosanoyl chloride, Behenic acid chloride | [2][3] |
| Storage Temperature | -20°C | [2] |
| Sensitivity | Moisture sensitive | [2] |
Synthesis of Behenoyl Chloride
The synthesis of long-chain acyl chlorides like behenoyl chloride is typically achieved by reacting the corresponding carboxylic acid with a chlorinating agent. A common and effective method involves the use of agents such as thionyl chloride, oxalyl chloride, or phosgene.[4]
Experimental Protocol: Synthesis from Behenic Acid
The following protocol is adapted from a patented method for the preparation of acyl chlorides, providing a clear and reproducible procedure for laboratory synthesis.
Objective: To synthesize behenoyl chloride from technical grade behenic acid.
Materials:
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Technical grade behenic acid
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Activated diethylformamide (catalyst)
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Gaseous phosgene
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Thermostated 5 L reactor with stirrer and gas inlet
Procedure:
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Reactor Setup: A 5 L reactor is thermostated to 73°C.
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Charging the Reactor: 2,028 g (6 moles) of technical grade behenic acid are added to the reactor. Subsequently, 223 g (approximately 1.2 moles) of activated diethylformamide are introduced.
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Phosgene Addition: With thorough stirring, 596 g (6.0 moles) of gaseous phosgene are passed uniformly into the mixture over a period of 2.75 hours.
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Temperature Control: The internal temperature of the reactor is maintained between 76°C and 80°C during the addition of phosgene.
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Phase Separation: After the reaction is complete, the mixture is allowed to stand for 1.5 hours, resulting in the separation of two phases. The lower catalyst phase (activated diethylformamide) is separated off.
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Product Isolation: The upper phase contains the behenoyl chloride product.
Expected Yield and Purity:
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Yield: Approximately 99.2% based on the technical grade behenic acid used.
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Purity: Approximately 94% as determined by IR spectroscopy.
Visualization of Synthesis Workflow
Chemical Reactivity and Applications
As a typical acyl chloride, behenoyl chloride is a reactive compound that serves as a precursor for a variety of derivatives.[4] Its reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.
Key Reactions:
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Hydrolysis: Reacts with water to form behenic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.
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Esterification: Reacts with alcohols to yield behenate esters, which have applications as emollients and surfactants.
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Amidation: Reacts with primary and secondary amines to form behenamides. These amides are used in various industrial applications, including as slip agents for polymers.
Due to its long alkyl chain, behenoyl chloride is particularly useful for introducing high molecular weight, lipophilic moieties into molecules. This property is valuable in the synthesis of specialized polymers, coatings, and in the formulation of drug delivery systems where lipophilicity is a key factor. It is considered a biochemical reagent for life science research.[2]
Safety and Handling
Behenoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.
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Hazards: It is lachrymatory and can cause severe skin burns and eye damage.[2]
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Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
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Storage: Store in a tightly sealed container under an inert atmosphere at -20°C to prevent degradation from moisture.[2]
This guide serves as a foundational resource for professionals working with behenoyl chloride. For further details on specific applications or analytical procedures, consulting peer-reviewed literature and safety data sheets is recommended.
